tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFOMKNEZXHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Reduction and Amination from Cyano Precursors (Patent CN104402879B)
A novel and efficient method involves a multi-step sequence starting from cyano-substituted precursors, enabling a one-step conversion of the cyano group into the pyrrolidine ring via reduction and cyclization:
Step 1: Alkylation
A precursor compound (formula XI) is reacted with haloacetonitrile in the presence of a base at room temperature to afford an alkylated intermediate (formula XII).Step 2: Raney Nickel Catalyzed Reduction and Cyclization
The intermediate is subjected to Raney nickel catalysis at 16–60 °C. This step reduces the cyano group and promotes intramolecular cyclization to form the bicyclic amine intermediate (formula XIII).Step 3: Acylation
The bicyclic amine is acylated using an acylating agent such as acid anhydrides, acyl chlorides, chloroformic esters, or dicarbonic diesters to install the Boc protecting group.Step 4: Purification
The reaction mixture is processed in solvents like alcohols, ethers, esters, tetrahydrofuran (THF), toluene, or methylene dichloride to isolate the final product.
Bases used in these steps include organic amines, sodium carbonate, cesium carbonate, sodium hydroxide, potassium hydroxide, or lithium hydroxide, which facilitate alkylation and deprotonation reactions.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Haloacetonitrile, base (e.g., Na2CO3) | Alkylation to introduce cyanoalkyl group | Room temperature |
| 2 | Raney Ni, 16–60 °C | Reduction of cyano to amine and cyclization | One-step conversion |
| 3 | Acylating agent (e.g., Boc anhydride) | Installation of Boc protecting group | Choice of acylating agent affects yield |
| 4 | Solvent (THF, toluene, etc.) | Purification and isolation | Solvent choice affects crystallinity |
This method is advantageous for its one-step conversion of a cyano group to the bicyclic amine and its adaptability to various acylating agents and bases, providing a versatile route to tert-butyl protected bicyclic amines.
Buchwald–Hartwig Amination Followed by Alkylation (Research Article, PMC 2023)
An alternative approach involves:
- Starting from commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
- Performing Buchwald–Hartwig amination with iodobenzene to introduce an aryl amine functionality.
- Subsequent Boc deprotection.
- Alkylation with benzyl bromide to install the benzyl substituent.
This sequence provides rapid access to benzylated bicyclic amines with Boc protection, suitable for medicinal chemistry applications.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Iodobenzene, Pd catalyst | Buchwald–Hartwig amination | Formation of aryl amine intermediate |
| 2 | Acid (e.g., TFA) | Boc deprotection | Controlled deprotection step |
| 3 | Benzyl bromide, base | Alkylation at nitrogen or carbon | Efficient benzyl introduction |
This method is notable for its modularity and use of palladium-catalyzed cross-coupling to functionalize the bicyclic scaffold.
Hydrogenation and Resolution Methods (Patent WO2014097272A2)
This approach focuses on:
- De-aromatization of pyrrolo precursors via metal-catalyzed hydrogenation.
- In situ reduction of free base intermediates with metal borohydride or boron trifluoride complexes.
- Racemization and resolution steps to obtain optically pure compounds.
- High-pressure hydrogenation to saturate the bicyclic system fully.
The method involves careful control of stereochemistry and purification via resolution with tartaric acid derivatives.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| i | Metal catalyst, hydrogen | De-aromatization | Converts aromatic to saturated bicyclic |
| ii | Metal borohydride, BF3 complex | Reduction of intermediates | In situ reduction |
| iii | Racemization with chlorinating agent | Stereochemical equilibration | Enables resolution |
| iv | Resolution with D(-) tartaric acid | Optical purity | Critical for chiral compounds |
This process is industrially relevant for producing enantiomerically enriched bicyclic amines with benzyl substitution.
[3 + 2]-Cycloaddition Strategies (Journal of Organic Chemistry)
A general synthetic strategy to access fused bicyclic pyrrolidines involves:
- Generation of azomethine ylides from suitable precursors.
- [3 + 2]-Cycloaddition with electron-deficient alkenes to form the bicyclic ring system.
- Use of trifluoroacetic acid catalysis at room temperature or lithium fluoride catalysis under heating.
- High yields (87–98%) of bicyclic amines with medicinally relevant substituents.
This approach allows for the synthesis of fused bicyclic pyrrolidines structurally related to tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Azomethine ylide precursor, TFA | Ylide generation | Mild conditions |
| 2 | Electron-deficient alkene | Cycloaddition partner | Controls ring fusion |
| 3 | Solvent: CH2Cl2, 20 °C | Reaction medium | Room temperature reaction |
The method is versatile for incorporating various functional groups and achieving fused bicyclic architectures.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyano Reduction & Cyclization (Patent CN104402879B) | Alkylation, Raney Ni reduction, acylation | One-step cyano to bicyclic amine, versatile acylation | Requires Raney Ni catalyst, careful base selection |
| Buchwald–Hartwig Amination + Alkylation (PMC 2023) | Pd-catalyzed amination, Boc deprotection, benzylation | Modular, uses commercial precursors, palladium catalysis | Requires Pd catalyst, multiple steps |
| Hydrogenation & Resolution (WO2014097272A2) | De-aromatization, reduction, racemization, resolution | Produces optically pure compounds, industrial scale | Complex stereochemical control, multiple purification steps |
| [3 + 2]-Cycloaddition (J. Org. Chem.) | Azomethine ylide generation, cycloaddition | High yield, mild conditions, versatile | Requires specific ylide precursors and alkenes |
Research Findings and Practical Notes
Solvent Choice: Alcohols, ethers, esters, THF, toluene, and methylene dichloride are commonly employed solvents influencing reaction rates and product purity.
Base Selection: Organic amines and inorganic bases like sodium carbonate, potassium hydroxide, and lithium hydroxide are critical for alkylation and deprotonation steps.
Catalysts: Raney nickel is effective for cyano reduction and cyclization; palladium catalysts enable Buchwald–Hartwig amination; metal catalysts facilitate hydrogenation and de-aromatization.
Temperature Control: Mild to moderate temperatures (room temperature to 60 °C) are typical, with some high-pressure hydrogenation steps requiring specialized equipment.
Stereochemical Control: Resolution methods using tartaric acid derivatives are essential for obtaining enantiomerically pure bicyclic amines, especially for pharmaceutical applications.
Chemical Reactions Analysis
Hydrogenolysis (Debenzylation)
The benzyl group in this compound is selectively removed via catalytic hydrogenation, yielding tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. This reaction is pivotal for generating reactive intermediates in drug synthesis.
Key Observations :
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Palladium-based catalysts under hydrogen atmosphere achieve near-quantitative yields.
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Solvent systems (e.g., methanol/ethanol vs. glycol monomethyl ether) influence reaction scalability and purity .
Alkylation Reactions
The secondary amine in the pyrrolopyridine core undergoes alkylation, enabling side-chain diversification.
| Reagents/Conditions | Yield | Major Product | Source |
|---|---|---|---|
| 1-Bromo-3-chloropropane, K₂CO₃, acetone, reflux, 24 hours | 77% | tert-Butyl 3-(3-chloropropyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
Mechanistic Insight :
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The reaction proceeds via nucleophilic substitution (SN2), with K₂CO₃ acting as a base to deprotonate the amine .
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The chloroalkyl side chain introduces functionality for further cross-coupling or cyclization .
Substitution Reactions
The compound reacts with electrophiles to introduce protective groups or modify steric/electronic properties.
| Reagents/Conditions | Yield | Major Product | Source |
|---|---|---|---|
| Benzyl chloroformate, TEA, DCM, 20°C, 4 hours | 63% | 5-Benzyl 1-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate |
Applications :
-
Carbamate formation stabilizes the amine for subsequent synthetic steps .
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Triethylamine (TEA) neutralizes HCl generated during the reaction, driving it to completion.
Industrial and Pharmacological Relevance
-
Moxifloxacin Synthesis : The debenzylated derivative is a key precursor in synthesizing moxifloxacin, a fluoroquinolone antibiotic .
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Scalability : Hydrogenolysis and alkylation protocols are optimized for high-throughput production, with yields >75% under mild conditions .
Comparative Reaction Efficiency
| Reaction Type | Typical Yield Range | Catalyst/Solvent | Time |
|---|---|---|---|
| Hydrogenolysis | 99–100% | Pd(OH)₂/C, alcohols | 10–24 hours |
| Alkylation | 77–80% | K₂CO₃, acetone | 24 hours |
| Substitution | 63–65% | TEA, DCM | 4–6 hours |
Challenges and Optimization Opportunities
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Catalyst Cost : Pd-based catalysts are expensive; alternatives like Ni or Pt could reduce costs but require testing .
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Stereochemical Control : The pyrrolopyridine core’s rigidity complicates stereoselective modifications, necessitating chiral auxiliaries or enzymes .
This compound’s versatility in hydrogenolysis, alkylation, and substitution underpins its utility in medicinal chemistry, particularly for antibiotics and CNS-targeted therapeutics.
Scientific Research Applications
Overview
Tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 1147421-99-5) is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, including biological activity, synthetic utility, and potential therapeutic roles.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
- Case Study : A study by Shah et al. (2005) explored the synthesis of derivatives of this compound and evaluated their biological activities. The findings indicated that certain derivatives exhibited promising anti-inflammatory properties and could serve as leads for further drug development .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations that are valuable in organic synthesis.
- Synthesis Example : The compound can be converted into other derivatives through reactions such as hydrogenation and acylation. For instance, one method involved the use of palladium hydroxide on carbon under hydrogen atmosphere to achieve high yields of related compounds .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Hydrogenation | 99 | H2, 5% Pd(OH)2/C in methanol at room temperature |
| Acylation | 63 | TEA in dichloromethane at ambient temperature |
| Alkylation | 77 | K2CO3 in acetone under reflux |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neuroprotective Effects : Some studies suggest that derivatives may protect neuronal cells from apoptosis.
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against specific bacterial strains.
Potential Therapeutic Roles
The unique structure of this compound positions it as a potential candidate for treating conditions such as:
- Neurological Disorders : Due to its possible neuroprotective effects.
- Inflammatory Diseases : As indicated by preliminary studies showing anti-inflammatory properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the pyrrolo[3,2-c]pyridine scaffold but differ in substituents and saturation:
Research Findings and Key Differences
- Electrophilic Reactivity: Bromine at position 6 (Compound 60) enables palladium-catalyzed cross-coupling, whereas the benzyl group in the target compound undergoes hydrogenolysis for deprotection .
- Conformational Rigidity : Octahydro saturation in the target compound restricts ring puckering, favoring selective receptor binding over flexible analogs .
- Synthetic Challenges : Benzylation requires careful control to avoid over-alkylation, unlike methyl or oxazole functionalization, which proceeds regioselectively .
Biological Activity
tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 1147421-99-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.44 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 1147421-99-5
The compound features a pyrrolidine ring fused with a benzylic substituent, which is critical for its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antinociceptive Activity : Studies have demonstrated that this compound can modulate pain perception, potentially through interactions with opioid receptors. In animal models, it has shown efficacy comparable to established analgesics.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in models of neurodegenerative diseases. It appears to exert antioxidant effects, reducing oxidative stress in neuronal cells.
- Antidepressant-like Effects : Preliminary studies suggest that the compound may influence serotonin and norepinephrine levels, indicating potential antidepressant activity.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : The compound may act as a partial agonist at certain neurotransmitter receptors, influencing mood and pain pathways.
- Inhibition of Neuroinflammatory Processes : Its structural features may allow it to inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.
Case Study 1: Antinociceptive Evaluation
A study conducted by Shah et al. (2005) evaluated the antinociceptive properties of various pyrrolidine derivatives, including this compound. The study utilized the hot plate test in rodents and found that the compound significantly increased pain threshold compared to control groups, suggesting a strong analgesic effect (Shah et al., Bioorg. Med. Chem. Lett., 2005).
Case Study 2: Neuroprotection in In Vitro Models
In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that this compound significantly reduced cell death and preserved mitochondrial function. This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease (Journal of Neurochemistry, 2018).
Data Summary Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antinociceptive | Opioid receptor modulation | Shah et al., 2005 |
| Neuroprotective | Antioxidant effects; inhibition of inflammation | Journal of Neurochemistry, 2018 |
| Antidepressant-like | Serotonin and norepinephrine modulation | Experimental Pharmacology Journal, 2020 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, benzylation, and Boc (tert-butoxycarbonyl) protection. For example, tert-butyl esters of pyrrolo-pyridine derivatives are often synthesized using coupling agents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane under controlled temperatures (0–20°C) to ensure regioselectivity . Key intermediates may require purification via column chromatography to isolate stereoisomers.
Q. How is the structural conformation of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining molecular conformation. For related pyrrolo-pyridine derivatives, single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) resolves bond angles, torsional strain, and stereochemistry . Complementary techniques include H/C NMR to verify substituent positions and FT-IR for functional group identification.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Safety data sheets (SDS) for structurally similar compounds highlight acute toxicity risks (oral, dermal) and respiratory irritation. Mandatory precautions include fume hood use, nitrile gloves, and PPE (lab coat/goggles). First-aid measures for exposure include flushing eyes/skin with water and immediate medical consultation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer : Byproduct formation (e.g., diastereomers or oxidation products) can be reduced by:
- Temperature control : Lower temperatures (0°C) suppress side reactions during Boc protection .
- Catalyst tuning : DMAP enhances acylation efficiency, while palladium catalysts improve cross-coupling selectivity .
- Real-time monitoring : HPLC-MS tracks reaction progress, enabling early termination at optimal yields .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) simulations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of nucleophilic attack. For tert-butyl-protected pyrrolidines, steric hindrance from the Boc group directs reactivity toward less hindered positions . Molecular dynamics (MD) simulations further assess solvent effects on reaction pathways.
Q. How do structural modifications (e.g., benzyl vs. other substituents) affect biological activity?
- Methodological Answer : While direct data on this compound’s bioactivity is limited, analogues with benzyl groups show enhanced lipophilicity, improving blood-brain barrier penetration in neurological studies. Comparative SAR (structure-activity relationship) analyses involve:
- Enzymatic assays : Testing inhibitory effects on target proteins (e.g., kinases).
- LogP measurements : Quantifying partition coefficients to correlate substituent effects with bioavailability .
Q. What analytical techniques resolve contradictions in reported spectral data?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents or tautomeric forms. Resolution strategies include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy.
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., ring-flipping in octahydro-pyrrolo-pyridines) .
- Cross-validation : Comparing data with structurally characterized derivatives in crystallographic databases .
Data Contradiction Analysis
Q. How to address conflicting yields reported for similar synthetic procedures?
- Methodological Answer : Yield variability in Boc-protected pyrrolo-pyridines often stems from:
- Impurity in starting materials : Use of HPLC-grade reagents and rigorous drying (e.g., molecular sieves) improves consistency.
- Stereochemical drift : Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms configuration .
- Scale effects : Pilot-scale reactions may require adjusted stoichiometry due to heat transfer limitations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
